2-Methoxyethyl 6-((2-amino-2-oxoethyl)thio)-4-(2-chlorophenyl)-5-cyano-2-methyl-1,4-dihydropyridine-3-carboxylate
Description
The compound 2-Methoxyethyl 6-((2-amino-2-oxoethyl)thio)-4-(2-chlorophenyl)-5-cyano-2-methyl-1,4-dihydropyridine-3-carboxylate belongs to the 1,4-dihydropyridine (DHP) class, which is widely studied for cardiovascular applications, particularly as calcium channel blockers. Its structure features:
- Position 4: A 2-chlorophenyl group, enhancing lipophilicity and receptor binding.
- Position 5: A cyano group, stabilizing the DHP ring via electronic effects.
- Position 6: A thioether-linked 2-amino-2-oxoethyl moiety, influencing solubility and metabolic stability.
- Position 3: A 2-methoxyethyl ester, improving aqueous solubility compared to simpler esters like methyl .
Properties
IUPAC Name |
2-methoxyethyl 6-(2-amino-2-oxoethyl)sulfanyl-4-(2-chlorophenyl)-5-cyano-2-methyl-1,4-dihydropyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O4S/c1-11-16(19(25)27-8-7-26-2)17(12-5-3-4-6-14(12)20)13(9-21)18(23-11)28-10-15(22)24/h3-6,17,23H,7-8,10H2,1-2H3,(H2,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJHZDWJMVVIQOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)SCC(=O)N)C#N)C2=CC=CC=C2Cl)C(=O)OCCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-Methoxyethyl 6-((2-amino-2-oxoethyl)thio)-4-(2-chlorophenyl)-5-cyano-2-methyl-1,4-dihydropyridine-3-carboxylate is a derivative of dihydropyridine, which has been explored for various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Anticancer Properties
Research indicates that derivatives of dihydropyridine exhibit significant anticancer activity. For instance, studies have shown that related compounds can induce apoptosis in various cancer cell lines, including HeLa (cervical carcinoma), A549 (lung cancer), and Jurkat (leukemia) cells. The mechanism often involves the modulation of cell cycle progression and induction of oxidative stress leading to cell death .
Table 1: Anticancer Activity Against Various Cell Lines
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 15 | Apoptosis induction |
| Compound B | A549 | 10 | Cell cycle arrest |
| Compound C | Jurkat | 12 | Oxidative stress induction |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Derivatives containing the thiadiazole moiety have shown promising antibacterial effects against Gram-positive and Gram-negative bacteria. For example, studies report that certain derivatives exhibit a minimum inhibitory concentration (MIC) as low as 62.5 µg/mL against Staphylococcus aureus and moderate activity against Escherichia coli .
Table 2: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | MIC (µg/mL) | Activity Level |
|---|---|---|---|
| Compound D | Staphylococcus aureus | 62.5 | Moderate |
| Compound E | Escherichia coli | 125 | Moderate |
| Compound F | Salmonella typhi | 100 | Good |
The biological activities of this compound can be attributed to its ability to interact with various molecular targets:
- Inhibition of Enzymatic Activity : Many dihydropyridine derivatives inhibit key enzymes involved in cancer cell proliferation.
- Oxidative Stress Induction : The presence of cyano and thio groups may contribute to increased reactive oxygen species (ROS) levels within cells, leading to apoptosis.
- Cell Cycle Modulation : Studies suggest that these compounds can arrest the cell cycle at specific phases, particularly G1 or G2/M phases, thereby preventing further proliferation.
Case Studies
A notable study explored the effects of this compound on human lung cancer cells (A549). The results indicated a dose-dependent decrease in cell viability with significant morphological changes consistent with apoptosis observed through microscopy techniques. The study concluded that the compound could be a lead candidate for further development as an anticancer agent .
Comparison with Similar Compounds
Substituent Variations and Pharmacological Implications
Key structural differences between the target compound and analogues are summarized below:
Key Observations :
- Position 6: The 2-amino-2-oxoethyl group offers hydrogen-bonding capability, which may enhance receptor interaction compared to aryl-substituted oxoethyl groups (e.g., 4-bromophenyl in AZ257) .
- Position 3 : The 2-methoxyethyl ester likely improves solubility over methyl esters (), reducing first-pass metabolism and enhancing bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
